molecular formula C10H10BrClOS B14052393 1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

Katalognummer: B14052393
Molekulargewicht: 293.61 g/mol
InChI-Schlüssel: KUHINQJKLFJGMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by thiolation and chlorination steps. The reaction conditions often involve the use of bromine or brominating agents, thiolating agents, and chlorinating agents under controlled temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the mercapto group.

    Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides.

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can act as an alkylating agent, the mercapto group can form covalent bonds with thiol groups in proteins, and the chloropropanone moiety can participate in various nucleophilic addition reactions. These interactions can affect molecular targets and pathways, leading to potential biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromomethyl-2-hydroxyphenyl)-1-chloropropan-2-one
  • 1-(5-Bromomethyl-2-methylphenyl)-1-chloropropan-2-one
  • 1-(5-Bromomethyl-2-nitrophenyl)-1-chloropropan-2-one

Uniqueness

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a mercapto group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C10H10BrClOS

Molekulargewicht

293.61 g/mol

IUPAC-Name

1-[5-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3

InChI-Schlüssel

KUHINQJKLFJGMG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)CBr)S)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.